1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole
Overview
Description
“1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole” is a heterocyclic compound with the empirical formula C10H9N5O2S . It has a molecular weight of 263.28 . This compound belongs to the class of organic compounds known as n-substituted imidazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
Molecular Structure Analysis
The molecular structure of “1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole” includes an imidazole ring substituted at position 1 . The SMILES string representation of this compound is Cn1ccnc1S(=O)(=O)n2nnc3ccccc23
.
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 147-151 °C . It has an assay of 97% .
Scientific Research Applications
Diazotransfer Reagent Applications
1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole, related to imidazole-1-sulfonyl azide hydrochloride, has been highlighted for its utility in diazotransfer reactions, facilitating the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent stands out due to its preparation from inexpensive materials, shelf stability, and its crystalline form, making it suitable for large-scale applications (Goddard-Borger & Stick, 2007).
Synthesis of Azidoacylbenzotriazoles
Benzotriazol-1-yl-sulfonyl azide, closely related to the chemical , has been utilized as a stable, crystalline, and readily available diazotransfer reagent. It provides a pathway to N-(α-azidoacyl)benzotriazoles, which are convenient for various acylations. This method has enabled the efficient synthesis of amides, azido protected peptides, esters, ketones, thioesters, a wide range of azides, and diazo compounds, demonstrating its versatility in synthetic chemistry (Katritzky et al., 2010).
Catalytic Applications
3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been recognized for its role as an efficient, halogen-free, and reusable Brønsted ionic liquid catalyst. It catalyzes the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives through a one-pot condensation process under solvent-free conditions, showcasing its potential in promoting clean and high-yielding reactions (Khaligh, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(1-methylimidazol-2-yl)sulfonylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2S/c1-14-7-6-11-10(14)18(16,17)15-9-5-3-2-4-8(9)12-13-15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLMFWCSIJBNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397129 | |
Record name | 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole | |
CAS RN |
678173-46-1 | |
Record name | 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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